Scientific Field: Organic Chemistry
Summary of the Application: 3-Chloro-4-fluorophenol has been used in the preparation of 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether, which is required for the synthesis of flavone and xanthone derivatives
4-Chloro-3-fluorophenol is classified as a substituted phenol with the molecular formula C₆H₄ClF O and a molecular weight of approximately 146.55 g/mol. It consists of a phenolic ring with both chlorine and fluorine substituents located at the para and meta positions, respectively. The compound appears as a solid at room temperature and is primarily used as an intermediate in organic synthesis .
There are several methods for synthesizing 4-Chloro-3-fluorophenol:
4-Chloro-3-fluorophenol finds applications in various sectors:
Studies on the interactions of 4-Chloro-3-fluorophenol with other compounds have shown:
Several compounds share structural similarities with 4-Chloro-3-fluorophenol. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
4-Chloro-3-methylphenol | C₇H₇ClO | Contains a methyl group instead of a fluorine atom. |
3-Chloro-4-fluorophenol | C₆H₄ClFO | Chlorine and fluorine at different positions. |
2-Chloro-4-fluorophenol | C₆H₄ClFO | Different substitution pattern affecting reactivity. |
Uniqueness of 4-Chloro-3-fluorophenol:
The unique combination of chlorine and fluorine at specific positions on the aromatic ring gives 4-Chloro-3-fluorophenol distinct chemical properties not found in its analogs. This results in unique reactivity patterns and potential applications in specialized chemical syntheses .
4-Chloro-3-fluorophenol emerged as a significant compound in the evolution of halogenated phenols, which gained prominence in the mid-20th century for their applications in pharmaceuticals and agrochemicals. While the first organofluorine compounds were synthesized in the 19th century, systematic development of dihalogenated phenols accelerated post-World War II with advancements in fluorination techniques. The compound’s synthesis likely derives from methods involving diazotization followed by hydrolysis, as seen in related fluorophenol production processes.
4-Chloro-3-fluorophenol belongs to the dihalogenated phenol category, characterized by two distinct halogen substituents (chlorine and fluorine) on the aromatic ring. Its classification is critical for understanding reactivity and applications:
This structural configuration influences its role as an intermediate in complex organic syntheses.
The compound’s identification relies on standardized nomenclature and physical properties:
Identifier | Value |
---|---|
IUPAC Name | 4-Chloro-3-fluorophenol |
CAS Registry Number | 348-60-7 |
EC Number | 609-036-7 |
Molecular Formula | C₆H₄ClFO |
Molecular Weight | 146.55 g/mol |
SMILES Notation | Oc1ccc(Cl)c(F)c1 |
InChIKey | XLHYAEBESNFTCA-UHFFFAOYSA-N |
These identifiers are consistent across regulatory databases and chemical repositories.
Regulatory oversight ensures safe handling and environmental compliance:
No major restrictions are documented under Annex XVII to REACH, though handling precautions are mandated.
4-Chloro-3-fluorophenol exists as a solid at room temperature, presenting as a crystalline powder with a characteristic white to cream or light yellow coloration [1] [2]. The compound exhibits polymorphic behavior, which is common among substituted phenols, with the specific crystal form depending on crystallization conditions and temperature [3].
The compound possesses a distinctive phenol-like odor [1] [2], which is characteristic of aromatic compounds containing hydroxyl groups. This organoleptic property is significant for handling and identification purposes, as the phenolic odor threshold is typically quite low for human detection.
The crystalline nature of 4-Chloro-3-fluorophenol contributes to its stability and handling characteristics. The solid state provides advantages in terms of storage, transport, and precise dosing in synthetic applications, while maintaining the reactive properties essential for its use as a chemical intermediate.
The melting point of 4-Chloro-3-fluorophenol has been consistently reported across multiple sources as 50-56°C [1] [4] [2] [5]. This relatively low melting point indicates moderate intermolecular forces, which is typical for substituted phenols with electron-withdrawing groups. The narrow melting range suggests a high degree of purity in commercial samples and good crystalline order.
The boiling point is reported as 84°C at 44 mmHg (reduced pressure) [1] [4] [2] [5]. Under standard atmospheric pressure, the boiling point would be significantly higher, though specific data at 1 atmosphere is not readily available in the literature. The reduced pressure boiling point data is particularly useful for distillation and purification processes, where lower temperatures help prevent thermal decomposition.
Limited thermodynamic data are available for 4-Chloro-3-fluorophenol regarding specific heat capacity and enthalpy of formation. The available safety data sheets indicate that decomposition temperature data is not available [6] [7], suggesting that the compound may undergo thermal decomposition before reaching its normal boiling point under atmospheric conditions.
During thermal decomposition, the compound may release carbon monoxide, carbon dioxide, hydrogen chloride gas, hydrogen fluoride, chlorine, and fluorine [7], which represents important safety considerations for thermal processing applications.
4-Chloro-3-fluorophenol demonstrates limited water solubility with a reported value of 0.145 mg/mL or approximately 0.000986 mol/L [8]. This low aqueous solubility is consistent with the presence of both chlorine and fluorine substituents, which reduce the compound's hydrophilic character compared to unsubstituted phenol.
The compound shows significantly enhanced solubility in organic solvents, particularly in chloroform where it dissolves at 50 mg/mL, producing a clear, colorless solution [4]. This solubility profile indicates that 4-Chloro-3-fluorophenol follows typical patterns for halogenated aromatic compounds, with greater affinity for organic phases than aqueous environments.
The limited water solubility has implications for environmental fate and bioavailability, while the good organic solvent solubility facilitates its use in synthetic chemistry applications and purification processes.
The acid-base properties of 4-Chloro-3-fluorophenol are characterized by its predicted pKa value of 8.52±0.18 [9]. This value indicates that the compound is a weak acid, consistent with the phenolic hydroxyl group, but with enhanced acidity compared to unsubstituted phenol (pKa ≈ 10) due to the electron-withdrawing effects of both chlorine and fluorine substituents.
The electron-withdrawing nature of the halogen substituents stabilizes the phenoxide anion through both inductive and resonance effects, resulting in the observed lower pKa value. This enhanced acidity has practical implications for the compound's reactivity in nucleophilic substitution reactions and its behavior in different pH environments.
Limited experimental data are available for partition coefficients of 4-Chloro-3-fluorophenol [4]. The octanol-water partition coefficient (log P) data is notably absent from most commercial and technical sources, representing a significant gap in the physicochemical characterization of this compound.
The Henry's law constant is estimated at 1.10×10⁻⁶ [10], suggesting relatively low volatility from aqueous solutions. This value indicates that the compound has limited tendency to partition from water to the gas phase, which has implications for environmental fate modeling and exposure assessment.
4-Chloro-3-fluorophenol demonstrates good chemical stability under normal handling and storage conditions [7] [11]. The compound is stable at room temperature when stored in appropriate conditions, though it requires protection from strong oxidizing agents and strong bases [6] [7].
The flash point is reported as greater than 110°C (230°F) [1] [2], indicating relatively low fire hazard under normal handling conditions. Auto-ignition temperature data is not available [6] [7], which represents a limitation in comprehensive safety assessment.
Storage recommendations include maintaining the compound in a cool, dry, well-ventilated area and keeping containers tightly closed when not in use [6]. The compound should be stored away from incompatible materials including strong oxidizing agents, strong bases, and strong reducing agents [7].
Decomposition products under fire conditions or thermal stress include carbon monoxide, carbon dioxide, hydrogen chloride gas, hydrogen fluoride, chlorine, and fluorine [7]. These decomposition products represent significant safety hazards and emphasize the importance of proper ventilation and personal protective equipment during handling.
The compound's stability profile makes it suitable for long-term storage and transport when proper conditions are maintained, supporting its commercial viability as a chemical intermediate and research compound.
Property | Value | Unit | Reference |
---|---|---|---|
Molecular Formula | C₆H₄ClFO | - | [1] [4] [2] |
Molecular Weight | 146.55 | g/mol | [1] [4] [2] |
Physical State (20°C) | Solid | - | [5] |
Melting Point | 50-56 | °C | [1] [4] [2] [5] |
Boiling Point | 84 | °C (44 mmHg) | [1] [4] [2] [5] |
Flash Point | >110 | °C (>230°F) | [1] [2] |
Appearance | White to cream powder | - | [1] [2] |
Odor | Phenol-like | - | [1] [2] |
pKa | 8.52±0.18 | - | [9] |
Density | 1.3675 | g/mL (estimate) | [9] |
Water Solubility | 0.145 | mg/mL | [8] |
Chloroform Solubility | 50 | mg/mL | [4] |
Henry's Law Constant | 1.10×10⁻⁶ | - | [10] |
Vapor Pressure | 4.4 | mmHg (at 84°C) | [12] |
Irritant